Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Overview
Description
Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a chemical compound that is used in the synthesis of the anticancer drug imatinib . Imatinib is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases, and it is marketed by Novartis Pharma for the treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer .
Synthesis Analysis
The synthesis of imatinib, which involves the use of this compound, has been reported in several methods . The first synthesis of imatinib was based on the connection of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . The synthesis involved the condensation of these two compounds by heating in a large volume of pyridine . A novel synthesis method has also been developed, which involved the reduction of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imatinib from this compound include nucleophilic substitution, reduction, and condensation . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .Scientific Research Applications
Synthesis and Pharmacological Applications
The synthesis of imidazo[1,2-a]pyrazine derivatives, including those related to ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, has been explored due to their potential anti-inflammatory activities. These compounds are synthesized through reactions involving substituted 2-aminopyrazines and ethyl 2-benzoyl-2-bromoacetate, indicating a broad interest in developing novel therapeutic agents based on their structural framework (Abignente et al., 1992).
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, sharing a structural similarity to this compound, have been identified for their selective anti-PAR4 (protease-activated receptor 4) activity. This activity is critical in developing new antiplatelet drug candidates, highlighting the compound's significance in cardiovascular disease research (Hua-Sin Chen et al., 2008).
Chemical and Structural Characterization
- Studies on hydrogen-bonded supramolecular structures provide insights into the molecular interactions and crystallography of this compound derivatives. These investigations are fundamental for understanding the physical and chemical properties of these compounds, which are crucial for their potential applications in material science and drug design (Portilla et al., 2007).
Antimicrobial and Insecticidal Activities
- Novel sulphapiperazine containing arylazopyrazoles, related to the chemical class of this compound, have demonstrated significant antimicrobial activity against various bacteria and fungi. This research points towards the potential use of these compounds in developing new antimicrobial agents (Shah et al., 2013).
Anti-Juvenile Hormone Activity
- The synthesis and evaluation of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates for their anti-juvenile hormone activities illustrate the compound's utility in pest control strategies. These studies reveal the potential for developing novel insect control agents that can induce precocious metamorphosis in pest species, such as the silkworm Bombyx mori (Yamada et al., 2016).
Mechanism of Action
Target of Action
It’s structurally related to imatinib , which is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases play crucial roles in cell proliferation and survival, and their dysregulation is implicated in certain types of cancer .
Mode of Action
If we consider its structural similarity to imatinib , it might function as an ATP-competitive inhibitor, binding to the ATP-binding site of the tyrosine kinases . This would prevent the phosphorylation of substrates by these kinases, thereby inhibiting signal transduction pathways that promote cell proliferation and survival .
Biochemical Pathways
Based on its structural similarity to imatinib , it might affect pathways downstream of BCR-ABL and c-kit tyrosine kinases . Inhibition of these kinases could disrupt signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .
Result of Action
If it acts similarly to imatinib , it might inhibit cell proliferation and induce apoptosis in cells expressing dysregulated tyrosine kinases .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imatinib, have been found to interact with various enzymes and proteins . Imatinib, for instance, is known to inhibit the activity of tyrosine kinases , which play crucial roles in cellular functions such as cell growth and differentiation
Cellular Effects
Based on its structural similarity to imatinib, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Compounds with similar structures, such as imatinib, have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate in animal models have not been studied yet. Similar compounds have shown dose-dependent effects in animal models
Metabolic Pathways
Similar compounds, such as imatinib, have been found to be involved in various metabolic pathways
properties
IUPAC Name |
ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCYNZUJMCMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643418 | |
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-52-8 | |
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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